molecular formula C22H23NO5 B8074672 (4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid

(4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid

Cat. No.: B8074672
M. Wt: 381.4 g/mol
InChI Key: AWTLACWXIZNIRV-YJYMSZOUSA-N
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Description

(4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is a complex organic compound that belongs to the class of oxazolidines. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of the fluorenylmethoxycarbonyl (Fmoc) group suggests its potential use in peptide synthesis as a protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid typically involves multiple steps:

    Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fmoc Group: The Fmoc group is usually introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Final Functionalization: The carboxylic acid group is introduced through oxidation or other suitable reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated peptide synthesizers for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidine ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Bases like piperidine or morpholine for Fmoc deprotection.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is used as a building block in the synthesis of complex molecules, particularly peptides.

Biology

In biological research, this compound can be used to study enzyme mechanisms and protein interactions due to its structural complexity.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting functional groups during synthesis, allowing for selective reactions.

Comparison with Similar Compounds

Similar Compounds

  • (4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
  • (4S,5R)-3-{[(tert-Butoxycarbonyl)]carbonyl}-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
  • (4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2,5-dimethyl-1,3-oxazolidine-4-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the Fmoc group, which makes it particularly useful in peptide synthesis.

Properties

IUPAC Name

(4S,5R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-13-19(20(24)25)23(22(2,3)28-13)21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,24,25)/t13-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTLACWXIZNIRV-YJYMSZOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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